5-Bromo-6-(difluoromethyl)pyridin-2-amine
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Overview
Description
5-Bromo-6-(difluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H5BrF2N2. It is a derivative of pyridine, characterized by the presence of bromine and difluoromethyl groups at the 5 and 6 positions, respectively, and an amine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine typically involves the bromination of 6-(difluoromethyl)pyridin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-6-(difluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-2,3-difluoropyridine
Uniqueness
5-Bromo-6-(difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit distinct electronic and steric effects, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-6-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBGARZZGTUYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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